molecular formula C10H17NO2S B14740692 Thiocyanatoacetic acid, heptyl ester CAS No. 5345-65-3

Thiocyanatoacetic acid, heptyl ester

Cat. No.: B14740692
CAS No.: 5345-65-3
M. Wt: 215.31 g/mol
InChI Key: BWCWVGKCCAGSDK-UHFFFAOYSA-N
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Description

Thiocyanatoacetic acid, heptyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (-SCN) attached to the acetic acid moiety, which is further esterified with heptyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanatoacetic acid, heptyl ester can be synthesized through the esterification of thiocyanatoacetic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Thiocyanatoacetic acid, heptyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Thiocyanatoacetic acid and heptyl alcohol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

Mechanism of Action

The mechanism of action of thiocyanatoacetic acid, heptyl ester involves the reactivity of the thiocyanato group. The thiocyanato group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The ester linkage can also be hydrolyzed to release thiocyanatoacetic acid and heptyl alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiocyanatoacetic acid, heptyl ester is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

5345-65-3

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

heptyl 2-thiocyanatoacetate

InChI

InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-13-10(12)8-14-9-11/h2-8H2,1H3

InChI Key

BWCWVGKCCAGSDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CSC#N

Origin of Product

United States

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